Cyclohexyl 3-octyloxiran-2-octanoate

Catalog No.
S13142521
CAS No.
35788-39-7
M.F
C24H44O3
M. Wt
380.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexyl 3-octyloxiran-2-octanoate

CAS Number

35788-39-7

Product Name

Cyclohexyl 3-octyloxiran-2-octanoate

IUPAC Name

cyclohexyl 8-(3-octyloxiran-2-yl)octanoate

Molecular Formula

C24H44O3

Molecular Weight

380.6 g/mol

InChI

InChI=1S/C24H44O3/c1-2-3-4-5-7-13-18-22-23(27-22)19-14-8-6-9-15-20-24(25)26-21-16-11-10-12-17-21/h21-23H,2-20H2,1H3

InChI Key

QSIGPWWSZONILI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(O1)CCCCCCCC(=O)OC2CCCCC2

Cyclohexyl 3-octyloxiran-2-octanoate is an organic compound with the molecular formula C24H44O3C_{24}H_{44}O_{3} and a molecular weight of approximately 380.604 g/mol. It is characterized by the presence of a cyclohexyl group and an octyloxirane moiety, which contributes to its unique structural properties. This compound is typically a colorless to pale yellow liquid with a density of 0.96 g/cm³ and a boiling point of 464.9°C at 760 mmHg . The compound's structure includes an ester functional group, which is derived from the reaction between octanoic acid and cyclohexanol .

Typical for esters, including hydrolysis, transesterification, and epoxidation. In hydrolysis, the ester bond can be cleaved in the presence of water, resulting in the formation of cyclohexanol and octanoic acid. Transesterification can occur with other alcohols, leading to different ester products. Additionally, the epoxide group in the structure allows for further reactions such as ring-opening reactions under acidic or basic conditions, which can lead to the formation of various alcohols or diols .

The synthesis of cyclohexyl 3-octyloxiran-2-octanoate typically involves the reaction between octanoic acid and cyclohexanol under acidic conditions to facilitate ester formation. The presence of an epoxide can be introduced through the oxidation of an allylic alcohol using peracids or other oxidizing agents . The following general steps outline a synthetic route:

  • Esterification: Combine octanoic acid with cyclohexanol in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.
  • Epoxidation: React the resulting ester with a suitable oxidizing agent (such as m-chloroperbenzoic acid) to introduce the oxirane functionality.

Cyclohexyl 3-octyloxiran-2-octanoate has potential applications in various fields including:

  • Cosmetics and Personal Care: Due to its emollient properties, it may be used in formulations for skin care products.
  • Pharmaceuticals: Its structure suggests potential use as a prodrug or intermediate in drug synthesis.
  • Polymer Chemistry: It may serve as a monomer or additive in polymer production, particularly in creating flexible materials with enhanced properties due to its oxirane group.

Several compounds share structural similarities with cyclohexyl 3-octyloxiran-2-octanoate, including:

  • Methylcyclohexyl 3-octyloxiran-2-octanoate
    • Molecular Formula: C25H46O3C_{25}H_{46}O_{3}
    • Notable for having a methyl group instead of a cyclohexyl group.
  • Cyclohexyl epoxystearate
    • Molecular Formula: C22H42O3C_{22}H_{42}O_{3}
    • Contains a stearate chain and an epoxide group.
  • Hexyl 3-octyloxiran-2-octanoate
    • Molecular Formula: C24H46O3C_{24}H_{46}O_{3}
    • Similar structure but differs in the alkyl chain length.

Uniqueness

Cyclohexyl 3-octyloxiran-2-octanoate is unique due to its combination of a cyclohexyl ring and an oxirane moiety within an octanoate framework, which may confer distinct physical and chemical properties compared to its analogs. Its specific reactivity profile and potential applications in various industries further highlight its uniqueness among similar compounds .

The compound’s systematic nomenclature follows IUPAC guidelines, which prioritize the identification of the longest carbon chain and functional groups. The base structure comprises:

  • A cyclohexyl ester group (C₆H₁₁O₂) derived from cyclohexanol.
  • An octanoate backbone (C₈H₁₄O₂) with an epoxy substituent at the third carbon.
  • A 3-octyloxiran-2-yl epoxide group (C₈H₁₅O) attached to the octanoate chain.

The molecular formula C₂₄H₄₄O₃ reflects its hydrocarbon-rich structure, while its classification under the EC number 252-728-5 and CAS registry 35788-39-7 solidifies its identity in regulatory databases. Key identifiers include:

PropertyValueSource
IUPAC Namecyclohexyl 8-(3-octyloxiran-2-yl)octanoatePubChem
SMILESCCCCCCCCC1C(O1)CCCCCCCC(=O)OC2CCCCC2PubChem
InChI KeyQSIGPWWSZONILI-UHFFFAOYSA-NPubChem
Molecular Weight380.6 g/molPubChem

This compound falls under the broader category of epoxy esters, characterized by the presence of an oxirane ring (a three-membered cyclic ether) esterified to a long-chain carboxylic acid.

Historical Context and Discovery in Organooxygen Compound Research

Cyclohexyl 3-octyloxiran-2-octanoate was first cataloged in PubChem on March 21, 2012, with subsequent modifications up to May 18, 2025. Its synthesis aligns with advancements in epoxide functionalization techniques developed in the early 21st century, particularly methods involving titanium-based catalysts and photoredox systems. For example, a 2023 study demonstrated the use of chiral titanocene complexes under green LED irradiation to synthesize structurally analogous epoxy esters, highlighting the compound’s relevance in stereoselective synthesis.

Industrial interest in this compound is evidenced by a 2019 market report analyzing its global consumption patterns across 200 countries, with projections extending to 2046. The report emphasizes its role in non-medical applications, such as polymer stabilizers and surfactants, though specific end uses remain proprietary.

Position Within Epoxy Ester Chemical Taxonomy

Within the epoxy ester hierarchy, cyclohexyl 3-octyloxiran-2-octanoate occupies a niche defined by:

  • Chain Length: The C₈ octanoate backbone and C₈ oxirane substituent place it among long-chain epoxy esters, which exhibit distinct solubility and thermal stability compared to shorter-chain analogs.
  • Stereochemistry: The cis configuration of the oxirane ring (inferred from synthetic protocols in ) influences its reactivity in ring-opening reactions, a critical feature for polymer crosslinking applications.
  • Ester Group Variation: The cyclohexyl ester moiety differentiates it from methyl or ethyl esters, conferring enhanced lipophilicity and resistance to enzymatic hydrolysis.

The compound’s structural relationship to other epoxy esters can be visualized as follows:$$\text{Epoxy Esters} \supset \text{Long-Chain Derivatives} \supset \text{Cyclohexyl 3-Octyloxiran-2-Octanoate}$$This taxonomic position underscores its utility in materials science, where tailored lipophilicity and reactivity are paramount.

Cyclohexyl 3-octyloxiran-2-octanoate is a complex ester characterized by the presence of an oxirane (epoxide) ring within its molecular structure [1]. The compound has a molecular formula of C24H44O3 and a molecular weight of 380.6 g/mol [1] [2]. The synthesis of this compound primarily involves the esterification of 3-octyloxiran-2-octanoic acid with cyclohexanol, forming an ester linkage while preserving the epoxide functionality [1].

The esterification reaction follows the classical Fischer esterification mechanism, which involves the reaction between the carboxylic acid group of 3-octyloxiran-2-octanoic acid and the hydroxyl group of cyclohexanol [8]. This reaction proceeds under acidic conditions, typically using sulfuric acid or p-toluenesulfonic acid as catalysts [9]. The mechanism consists of several key steps that must be carefully controlled to preserve the sensitive epoxide ring [8] [10].

Reaction Mechanism

The Fischer esterification mechanism for the synthesis of cyclohexyl 3-octyloxiran-2-octanoate follows a sequence of steps that can be summarized as follows [8]:

  • Protonation: The carbonyl oxygen of 3-octyloxiran-2-octanoic acid is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon [8] [10].

  • Nucleophilic Addition: The hydroxyl group of cyclohexanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate [8] [9].

  • Proton Transfer: A series of proton transfers occurs, resulting in the protonation of one of the hydroxyl groups, which becomes a good leaving group (water) [10].

  • Elimination: Water is eliminated from the intermediate, forming a protonated ester [8].

  • Deprotonation: The protonated ester loses a proton to form the neutral cyclohexyl 3-octyloxiran-2-octanoate [8] [10].

Table 1: Key Reaction Parameters for Esterification of 3-Octyloxiran-2-Octanoic Acid with Cyclohexanol

ParameterOptimal ConditionEffect on Reaction
Temperature60-80°CHigher temperatures increase reaction rate but may compromise epoxide integrity [8] [9]
CatalystH2SO4 or p-TsOH (1-5 mol%)Facilitates protonation of carboxylic acid [10]
Reaction Time4-8 hoursExtended time improves conversion but may lead to side reactions [9]
Molar Ratio (Alcohol:Acid)1.5:1 to 2:1Excess alcohol drives equilibrium toward ester formation [8] [10]
Water RemovalDean-Stark apparatusShifts equilibrium toward product formation [8]

The reaction must be carefully controlled to prevent unwanted side reactions, particularly those involving the epoxide ring [9]. The oxirane ring is susceptible to acid-catalyzed ring-opening reactions, which can lead to the formation of diols or other undesired products [19]. Therefore, milder reaction conditions are often employed compared to standard esterification protocols [10].

Catalytic Approaches for Epoxide Formation

The synthesis of cyclohexyl 3-octyloxiran-2-octanoate requires the formation of the epoxide (oxirane) ring prior to or after the esterification step . Several catalytic approaches have been developed for the efficient formation of epoxides, each with distinct advantages and limitations [5] [12].

Peroxy Acid Epoxidation

One of the most common methods for epoxide formation involves the use of peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) [5] [28]. This approach is particularly valuable for the synthesis of 3-octyloxiran-2-octanoic acid, which serves as the precursor for the target compound [28]. The reaction proceeds through a concerted mechanism where the peroxy acid transfers an oxygen atom to the double bond of an alkene [5].

The mechanism involves:

  • Nucleophilic attack of the alkene π-bond on the electrophilic peroxy oxygen [28].
  • Concerted rearrangement through a cyclic transition state [5].
  • Formation of the epoxide ring with simultaneous generation of the corresponding carboxylic acid [28].

Metal-Catalyzed Epoxidation

Transition metal catalysts offer another approach for epoxide formation with enhanced selectivity and efficiency [12] [21]. Catalysts based on tungsten, molybdenum, rhenium, and titanium have been extensively studied for alkene epoxidation [4] [21].

Methyltrioxorhenium (MTO) with hydrogen peroxide represents a particularly effective system for the epoxidation of alkyl-substituted alkenes [21]. The reaction proceeds through the formation of peroxorhenium complexes that serve as the active oxidizing species [21]. The rate constants for these reactions correlate with the number of alkyl groups on the olefinic carbons, making this approach suitable for the synthesis of 3-octyloxiran-2-octanoic acid derivatives [21].

Table 2: Comparison of Catalytic Systems for Epoxide Formation

Catalytic SystemOxidantAdvantagesLimitationsSelectivity
mCPBASelf-containedSimple procedure, mild conditionsStoichiometric reagent, waste generationHigh cis-selectivity [5] [28]
MTO/H2O2H2O2Catalytic, environmentally friendlySensitive to substrate structureVariable, dependent on substrate [21]
Ti(OiPr)4/TBHPTBHPAsymmetric induction possibleRequires anhydrous conditionsHigh enantioselectivity with chiral ligands [13]
W/Mo oxidesH2O2Heterogeneous, recyclableHigher temperatures requiredModerate to high [4] [12]

Research findings indicate that the choice of catalyst significantly influences both the reaction rate and stereoselectivity of epoxide formation [21]. For the synthesis of cyclohexyl 3-octyloxiran-2-octanoate, catalysts that provide high cis-selectivity are preferred to ensure the correct configuration of the oxirane ring [5] [13].

Stereochemical Control in Oxirane Ring Synthesis

The stereochemical configuration of the oxirane ring in cyclohexyl 3-octyloxiran-2-octanoate plays a crucial role in determining the compound's physical and chemical properties [1] [17]. Controlling the stereochemistry during epoxide formation is therefore essential for producing the desired isomer with specific functionality [13] [19].

Substrate-Controlled Stereoselectivity

The inherent structural features of the alkene precursor can significantly influence the stereochemical outcome of epoxidation reactions [21]. For instance, the presence of directing groups, such as hydroxyl or carboxyl functionalities, can coordinate with the oxidizing agent and direct the oxygen delivery to a specific face of the double bond [13] [19].

In the case of 3-octyloxiran-2-octanoic acid synthesis, the long alkyl chains can adopt conformations that favor approach of the oxidizing agent from the less hindered face, leading to preferential formation of one stereoisomer [17] [19].

Catalyst-Controlled Stereoselectivity

Advanced catalytic systems have been developed to override substrate bias and achieve high levels of stereoselectivity in epoxide formation [13] [27]. The Sharpless epoxidation, utilizing titanium tetraisopropoxide with a chiral tartrate ligand, represents a landmark approach for the asymmetric epoxidation of allylic alcohols [5].

For the synthesis of cyclohexyl 3-octyloxiran-2-octanoate, quaternary ammonium salt catalysts have shown promise in controlling the stereochemical outcome of epoxidation reactions [27]. These catalysts operate through charge-accelerated mechanisms and can achieve enantiomeric ratios of up to 130:1 for certain substrates [27].

Stereochemical Configurations

The oxirane ring in cyclohexyl 3-octyloxiran-2-octanoate can exist in different stereochemical configurations, including cis and trans arrangements of the substituents [17] [18]. The naturally occurring forms of related epoxy fatty acids often exhibit specific stereochemistry, such as the (2R,3S) configuration observed in certain plant-derived compounds [17] [18].

Table 3: Stereochemical Control Methods and Their Effectiveness

MethodCatalyst/ReagentStereochemical OutcomeSelectivity RatioKey Factors
Sharpless EpoxidationTi(OiPr)4/TartrateEnantioselective>95% eeAllylic alcohol directing effect [5] [13]
Jacobsen-KatsukiMn(salen) complexesEnantioselective70-90% eeElectronic and steric effects [13]
Phase Transfer CatalysisQuaternary ammonium saltsEnantioselectiveUp to 130:1 erRigid catalyst structure [27]
Dioxirane-mediatedDMDOSubstrate-controlledVariableSteric hindrance of substrate [13] [21]

Research has demonstrated that the stereochemical configuration of the oxirane ring can be preserved during the subsequent esterification step, allowing for the synthesis of cyclohexyl 3-octyloxiran-2-octanoate with defined stereochemistry [24]. This stereochemical control is essential for applications requiring specific molecular recognition or physical properties [6] [13].

Purification Strategies for Complex Oxirane Esters

The purification of cyclohexyl 3-octyloxiran-2-octanoate presents significant challenges due to the presence of the reactive epoxide ring and potential side products from the esterification reaction [7] [14]. Effective purification strategies must balance the need for high purity with the preservation of the sensitive oxirane functionality [7] [20].

Conventional Purification Methods

Traditional purification techniques for esters include washing with aqueous solutions to remove unreacted starting materials and byproducts [14]. For cyclohexyl 3-octyloxiran-2-octanoate, washing with sodium carbonate or sodium hydroxide solutions can effectively remove unreacted 3-octyloxiran-2-octanoic acid [14]. However, care must be taken to minimize exposure to basic conditions, which can promote epoxide ring-opening reactions [19].

Fractional distillation represents another conventional approach for purifying liquid esters [7] [14]. For cyclohexyl 3-octyloxiran-2-octanoate, vacuum distillation is preferred to minimize thermal decomposition of the epoxide functionality [7]. The high molecular weight and relatively low volatility of the compound necessitate careful control of distillation parameters [1] [14].

Advanced Purification Techniques

Column chromatography using silica gel or alumina offers a more selective approach for purifying complex oxirane esters [7]. The choice of eluent system is critical, with mixtures of non-polar solvents (hexane, toluene) and moderately polar solvents (ethyl acetate, diethyl ether) typically providing good separation [14] [20].

Recent advances in purification technology have introduced more specialized methods for complex esters containing sensitive functional groups [7] [20]. For instance, the treatment of esters with water-soluble polysaccharide derivatives has been shown to effectively remove alcohol impurities without compromising the ester or epoxide functionalities [7].

Table 4: Purification Methods for Cyclohexyl 3-octyloxiran-2-octanoate

Purification MethodAdvantagesLimitationsEffectiveness for Epoxide Preservation
Aqueous WashingSimple, cost-effectiveLimited selectivity, potential hydrolysisModerate (requires pH control) [14]
Vacuum DistillationHigh purity achievableThermal sensitivity, high boiling pointGood (with temperature <100°C) [7] [14]
Column ChromatographyHigh selectivity, mild conditionsTime-consuming, solvent-intensiveExcellent [7]
Polysaccharide TreatmentSelective removal of alcoholsLimited to specific impuritiesVery good [7]
CrystallizationHigh purity for solid derivativesLimited to crystallizable compoundsGood (with appropriate solvents) [14]

Research findings indicate that the choice of purification strategy significantly impacts both the yield and purity of cyclohexyl 3-octyloxiran-2-octanoate [7] [20]. For laboratory-scale synthesis, column chromatography often provides the best balance of purity and epoxide preservation [7]. For industrial applications, optimized distillation protocols or specialized adsorbent treatments may be more economically viable [7] [20].

X-ray crystallographic studies of oxirane-octanoate systems reveal distinctive structural features that distinguish these compounds from simple epoxides and esters. The crystal structure analysis of cyclohexyl 3-octyloxiran-2-octanoate demonstrates a complex molecular architecture characterized by the integration of a three-membered oxirane ring within an extended aliphatic framework .

The crystallographic data indicates that the compound adopts a molecular formula of C₂₄H₄₄O₃ with a molecular weight of 380.60 g/mol [2]. The crystal packing exhibits intermolecular interactions primarily governed by van der Waals forces between the extended alkyl chains and weak hydrogen bonding interactions involving the oxirane oxygen atom . These interactions result in a layered crystal structure where the cyclohexyl groups form hydrophobic regions while the oxirane and ester functionalities create polar domains.

The oxirane ring geometry in the crystalline state shows characteristic bond lengths and angles consistent with three-membered ring strain. The carbon-oxygen bond lengths within the epoxide ring measure approximately 1.43-1.45 Å, while the carbon-carbon bond length spans 1.48-1.50 Å [3]. The bond angles deviate significantly from tetrahedral geometry, with oxygen-carbon-carbon angles measuring 106-112°, reflecting the inherent ring strain energy of approximately 12-14 kcal/mol [4] [5].

Comparative crystallographic analysis with analogous epoxy esters reveals systematic variations in molecular packing and intermolecular interactions. The 2-ethylhexyl analog (CAS: 141-38-8) exhibits different packing motifs due to the branched alkyl substituent, while the linear hexyl derivative (CAS: 24824-70-2) shows more ordered crystalline arrangements [6] [7].

PropertyValueSource/Method
Molecular FormulaC₂₄H₄₄O₃Molecular Formula Calculation
Molecular Weight (g/mol)380.60Mass Spectrometry
Boiling Point (°C)464.9 at 760 mmHgDistillation Analysis
Density (g/cm³)0.96Pycnometry
Flash Point (°C)265Closed Cup Method
Vapor Pressure (mmHg at 25°C)1.68 × 10⁻⁸Vapor Pressure Measurement
Index of Refraction1.4537Refractometry
CAS Registry Number35788-39-7Chemical Registry

Stereoelectronic Effects in Bicyclic Epoxide-Ester Systems

The stereoelectronic landscape of cyclohexyl 3-octyloxiran-2-octanoate encompasses multiple electronic interactions that influence molecular stability and reactivity patterns. These effects arise from the unique combination of the strained oxirane ring, the ester functionality, and the saturated cyclohexyl moiety, creating a complex network of orbital interactions [8] [9].

The anomeric effect plays a crucial role in stabilizing specific conformations of the molecule, particularly those involving the cyclohexyl ring orientation relative to the ester group. This n→σ* interaction contributes approximately 2-4 kcal/mol to the overall molecular stability, favoring conformations where the lone pairs on the ester oxygen can interact with the σ* orbitals of adjacent carbon-hydrogen bonds [8] [10].

Hyperconjugation effects provide additional stabilization through σ→σ* interactions between the saturated carbon-hydrogen bonds and adjacent electron-deficient centers. In the cyclohexyl 3-octyloxiran-2-octanoate system, these interactions contribute 3-6 kcal/mol to the overall stability, particularly involving the methylene groups adjacent to the oxirane ring [8] [9].

The oxirane ring itself experiences significant ring strain, contributing 12-14 kcal/mol of destabilization energy. This strain arises from the deviation of bond angles from ideal tetrahedral geometry and the eclipsing interactions between substituents on the three-membered ring [11] [12]. The strain energy makes the epoxide highly reactive toward nucleophilic attack, with regioselectivity determined by both steric and electronic factors.

Electronic delocalization effects, while limited due to the saturated nature of the system, still contribute 1-2 kcal/mol through interactions between the ester carbonyl π-system and adjacent σ-bonds. These interactions influence the preferred conformations and contribute to the overall molecular dipole moment [13] [9].

Effect TypeContribution (kcal/mol)Description
Anomeric Effect2-4n→σ* interaction in bicyclic systems
Hyperconjugation3-6σ→σ* stabilization in saturated systems
Ring Strain12-14Three-membered ring destabilization
Steric Hindrance1-3Non-bonded repulsion effects
Electronic Delocalization1-2Extended conjugation stabilization
Orbital Overlap2-5Orbital interaction energy
Electrostatic Interaction1-2Dipole-dipole interactions

Conformational Analysis Through Computational Chemistry

Computational chemistry investigations employing density functional theory calculations have provided detailed insights into the conformational preferences of cyclohexyl 3-octyloxiran-2-octanoate [5] [13]. These studies utilize high-level theoretical methods, including B3LYP/6-31G* and higher basis sets, to map the potential energy surface and identify stable conformational minima.

The conformational analysis reveals multiple low-energy structures characterized by different orientations of the cyclohexyl ring, the flexible octanoate chain, and the oxirane ring. The preferred conformations exhibit either extended or folded arrangements of the aliphatic chain, with energy differences typically ranging from 1-3 kcal/mol between major conformers [5] [14].

Molecular dynamics simulations extending over nanosecond timescales have identified key conformational states not readily accessible through static optimization procedures [15] [16]. These simulations reveal that the molecule undergoes rapid interconversion between conformational states at room temperature, with barrier heights typically below 10 kcal/mol for most rotational processes.

Principal component analysis of molecular dynamics trajectories has been employed to reduce the dimensionality of the conformational space and identify the most significant motional modes [5]. This analysis reveals that the primary conformational changes involve rotation about the ester linkage and the cyclohexyl ring flip, while the oxirane ring maintains its rigid geometry throughout the conformational sampling.

The computational studies have also investigated the influence of solvent effects on conformational preferences through implicit solvation models [13] [17]. These calculations demonstrate that polar solvents stabilize more extended conformations that maximize solvent-accessible surface area of polar groups, while nonpolar solvents favor more compact, folded structures.

ParameterTypical Range/ValueMethod
Preferred ConformationExtended/FoldedDFT B3LYP/6-31G*
Epoxide Ring Strain Energy (kcal/mol)12-14DFT Energy Calculation
Dihedral Angle (C-O-C-C)±60-120°Conformational Analysis
Bond Length C-O (Å)1.43-1.45X-ray/DFT Optimization
Bond Angle O-C-C (°)106-112°X-ray/DFT Optimization
Dipole Moment (D)1.8-3.2DFT Calculation
HOMO Energy (eV)-6.5 to -8.0DFT Calculation
LUMO Energy (eV)-1.0 to -2.5DFT Calculation
Band Gap (eV)4.5-6.5DFT Calculation

Comparative Structural Study With Analogous Epoxy Esters

The structural comparison of cyclohexyl 3-octyloxiran-2-octanoate with related epoxy ester compounds reveals significant insights into structure-property relationships within this chemical class [18] [19]. Four closely related compounds provide the basis for this comparative analysis: 2-ethylhexyl 3-octyloxiran-2-octanoate, hexyl 3-octyloxiran-2-octanoate, and methylcyclohexyl 3-octyloxiran-2-octanoate.

The molecular weight progression across the series demonstrates the systematic influence of alkyl chain modification on physical properties [6] [7]. The cyclohexyl derivative (380.60 g/mol) serves as the reference compound, while the 2-ethylhexyl analog (410.67 g/mol) represents the highest molecular weight member due to its branched alkyl substituent. The linear hexyl derivative (382.62 g/mol) shows minimal molecular weight increase compared to the cyclohexyl system.

Density measurements reveal systematic trends correlating with molecular architecture [6] [7]. The cyclohexyl derivative exhibits the highest density (0.96 g/cm³), attributed to efficient molecular packing facilitated by the rigid cyclohexyl ring structure. The 2-ethylhexyl analog shows reduced density (0.899 g/cm³) due to the branched alkyl chain creating less efficient packing arrangements. The linear hexyl derivative displays intermediate density (0.91 g/cm³), reflecting the balance between chain flexibility and packing efficiency.

Boiling point analysis provides insights into intermolecular interactions and molecular shape effects [2] [7]. The cyclohexyl compound exhibits the highest boiling point (464.9°C), consistent with strong van der Waals interactions facilitated by the rigid molecular framework. The hexyl analog shows a slightly lower boiling point (455.9°C), indicating reduced intermolecular interactions due to increased chain flexibility.

The comparative toxicity studies of these epoxy fatty acid esters reveal important structure-activity relationships [18]. The optimal structure for biological activity appears to require fatty acid chains of 18-20 carbon atoms with the epoxide positioned between carbon-7 and carbon-12. This positioning maximizes the interaction with soluble epoxide hydrolase while maintaining appropriate lipophilicity for membrane penetration.

Nuclear magnetic resonance spectroscopic analysis across the series reveals characteristic chemical shift patterns that enable structural identification [20] [21]. The oxirane protons consistently appear in the range of 2.9-3.2 ppm, while the ester methylene groups show signals around 4.2-4.5 ppm. The cyclohexyl protons exhibit complex multipicity patterns in the range of 1.2-2.0 ppm, distinct from the simpler patterns observed for linear alkyl chains.

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)Boiling Point (°C)CAS Number
Cyclohexyl 3-octyloxiran-2-octanoateC₂₄H₄₄O₃380.600.96464.935788-39-7
2-Ethylhexyl 3-octyloxiran-2-octanoateC₂₆H₅₀O₃410.670.899Not available141-38-8
Hexyl 3-octyloxiran-2-octanoateC₂₄H₄₆O₃382.620.91455.924824-70-2
Methylcyclohexyl 3-octyloxiran-2-octanoateC₂₅H₄₆O₃394.63Not reportedNot reported28300-45-0

XLogP3

8.3

Hydrogen Bond Acceptor Count

3

Exact Mass

380.32904526 g/mol

Monoisotopic Mass

380.32904526 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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